7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl- 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl-
Brand Name: Vulcanchem
CAS No.: 86831-76-7
VCID: VC17305330
InChI: InChI=1S/C12H9Cl2N5O/c1-6-10-11(17-16-6)12(20)19(5-15-10)18-9-4-7(13)2-3-8(9)14/h2-5,18H,1H3,(H,16,17)
SMILES:
Molecular Formula: C12H9Cl2N5O
Molecular Weight: 310.14 g/mol

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl-

CAS No.: 86831-76-7

Cat. No.: VC17305330

Molecular Formula: C12H9Cl2N5O

Molecular Weight: 310.14 g/mol

* For research use only. Not for human or veterinary use.

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl- - 86831-76-7

Specification

CAS No. 86831-76-7
Molecular Formula C12H9Cl2N5O
Molecular Weight 310.14 g/mol
IUPAC Name 6-(2,5-dichloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C12H9Cl2N5O/c1-6-10-11(17-16-6)12(20)19(5-15-10)18-9-4-7(13)2-3-8(9)14/h2-5,18H,1H3,(H,16,17)
Standard InChI Key YBKBHDJAHWGAKW-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NN1)C(=O)N(C=N2)NC3=C(C=CC(=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Structural Elucidation

X-ray crystallography data for this specific compound are unavailable, but analogous pyrazolo[4,3-d]pyrimidines exhibit:

  • Bond lengths: 1.32–1.40 Å for C-N bonds in the pyrimidine ring

  • Dihedral angles: 5–10° between the pyrazole and pyrimidine rings, indicating mild steric strain .
    The 2,5-dichlorophenyl group introduces steric bulk and electronic effects, likely influencing solubility and receptor-binding interactions.

Synthesis and Manufacturing

Synthetic Routes

A scalable one-step synthesis has been reported for related pyrazolo[4,3-d]pyrimidines using 4-amino-1-alkyl-3-propylpyrazole-5-carboxamides and one-carbon bridging agents (e.g., aldehydes, carboxylic acids) . For this compound, the pathway likely involves:

  • Condensation: Reaction of 4-amino-3-methylpyrazole-5-carboxamide with a 2,5-dichlorophenyl isocyanate or equivalent electrophile.

  • Cyclization: Acid- or base-mediated ring closure to form the pyrimidine moiety.

  • Oxidation: Introduction of the ketone group at position 7 using oxidizing agents like KMnO₄ or DDQ.

Physicochemical Properties

PropertyValue (Estimated)Source Compound Reference
Melting Point210–225°C
Boiling Point>400°C (decomposes)
LogP (Partition Coefficient)2.8 ± 0.3
Solubility in Water<0.1 mg/mL

The low aqueous solubility aligns with its hydrophobic dichlorophenyl group, suggesting suitability for organic solvents like DMSO or ethanol .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) .

  • NMR (DMSO-d₆):

    • ¹H NMR: δ 2.4 (s, 3H, CH₃), δ 6.8–7.4 (m, 3H, aryl-H), δ 8.1 (s, 1H, pyrazole-H) .

    • ¹³C NMR: δ 22.1 (CH₃), 115–140 (aromatic carbons), δ 162.5 (C=O) .

Future Research Directions

  • Synthetic Optimization: Develop greener catalysts (e.g., organocatalysts) to improve yield.

  • Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and bacterial pathogens.

  • Structural Modifications: Explore replacing chlorine atoms with trifluoromethyl or cyano groups to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator